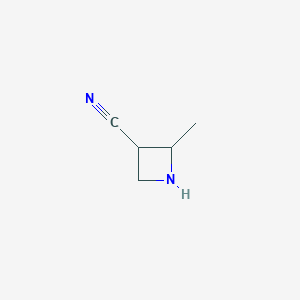
2-Iodo-4-methoxy-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO5 It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids and oxidizing agents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.
Reduction: The major product is 2-Iodo-4-methoxy-5-aminobenzoic acid.
Oxidation: The major product is 2-Iodo-4-carboxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-Iodo-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins or enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4-nitrobenzoic acid
- 2-Methoxy-4-nitrobenzoic acid
- 2-Iodo-5-methylbenzoic acid
Uniqueness
2-Iodo-4-methoxy-5-nitrobenzoic acid is unique due to the combination of iodine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H6INO5 |
|---|---|
Peso molecular |
323.04 g/mol |
Nombre IUPAC |
2-iodo-4-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6INO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Clave InChI |
NANPPQLJEWYERS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)I)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)




